
2-Amino-4,5-difluorobenzoic acid
Overview
Description
2-Amino-4,5-difluorobenzoic acid, also known as 4,5-difluoroanthranilic acid, is a benzoic acid derivative with the molecular formula C7H5F2NO2 and a molecular weight of 173.12 g/mol . This compound is characterized by the presence of two fluorine atoms at the 4 and 5 positions of the benzene ring, an amino group at the 2 position, and a carboxylic acid group at the 1 position. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-4,5-difluorobenzoic acid can be synthesized from 4,5-difluoro-2-nitrobenzoic acid through a reduction reaction. The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid . The reaction conditions typically involve heating the mixture to a temperature of around 60-70°C for several hours.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of catalytic hydrogenation, where the nitro compound is hydrogenated in the presence of a palladium or platinum catalyst under high pressure and temperature . This method offers higher yields and purity compared to traditional reduction methods.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,5-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents such as thionyl chloride or phosphorus tribromide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include halogenated or alkylated derivatives of this compound.
Oxidation Reactions: Products include quinones or other oxidized derivatives.
Reduction Reactions: Products include alcohols or aldehydes derived from the reduction of the carboxylic acid group.
Scientific Research Applications
Medicinal Chemistry
2-Amino-4,5-difluorobenzoic acid has been explored as a potential inhibitor of arginase, an enzyme implicated in several diseases, including leishmaniasis. Recent studies have demonstrated that this compound can effectively inhibit Leishmania amazonensis arginase in vitro.
Case Study: Inhibition of Arginase
- Study Overview : A study synthesized various compounds using engineered Escherichia coli, including this compound as an acceptor substrate.
- Findings : The synthesized compound exhibited an IC50 value of 5.5 µM against L-ARG, indicating potent inhibitory activity compared to other tested compounds .
Compound | IC50 Value (µM) | Activity |
---|---|---|
This compound | 5.5 | Active |
Other Compounds | Varies | Inactive/Weak |
Synthesis of Derivatives
The compound serves as a precursor for the synthesis of various derivatives that may possess enhanced biological activities.
Synthesis Techniques
- Microwave-Assisted Synthesis : Efficient methods have been developed for synthesizing derivatives from this compound. For example, it has been used to produce substituted benzoic acids with varying yields depending on the reaction conditions .
Reaction Type | Yield Range (%) |
---|---|
Microwave Synthesis | 33 - 92 |
Biochemical Research
In biochemical studies, this compound is utilized to investigate enzyme kinetics and mechanisms due to its structural features that allow for specific interactions with biological targets.
Research Insights
- The compound's structure facilitates the exploration of its interaction with various enzymes beyond arginase, making it a versatile tool in biochemical research .
Toxicological Studies
Toxicological assessments have classified this compound as having moderate hazards related to skin and eye irritation. This classification is crucial for determining safe handling practices in laboratory settings.
Toxicological Profile
Mechanism of Action
The mechanism of action of 2-amino-4,5-difluorobenzoic acid involves its interaction with specific molecular targets and pathways. In the context of its use as an intermediate in drug synthesis, the compound can inhibit the activity of the epidermal growth factor receptor (EGFR) by binding to its active site . This inhibition prevents the receptor from activating downstream signaling pathways that promote cell proliferation and survival, thereby exerting its therapeutic effects in the treatment of cancer .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluorobenzoic acid: This compound has a similar structure but with only one fluorine atom at the 5 position.
2-Amino-4-chlorobenzoic acid: This compound has a chlorine atom at the 4 position instead of fluorine.
2-Amino-4,5-dimethoxybenzoic acid: This compound has methoxy groups at the 4 and 5 positions instead of fluorine.
Uniqueness
2-Amino-4,5-difluorobenzoic acid is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs . The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable intermediate in the synthesis of various bioactive molecules .
Biological Activity
2-Amino-4,5-difluorobenzoic acid (DFBA) is a benzoic acid derivative that has garnered attention for its significant biological activities, particularly in the context of medicinal chemistry and enzyme inhibition. This article delves into the compound's biochemical properties, mechanisms of action, and its potential applications in drug development.
- Molecular Formula : CHFNO
- Molecular Weight : 173.12 g/mol
- CAS Number : 83506-93-8
DFBA is characterized by the presence of two fluorine atoms at the 4 and 5 positions of the benzoic acid ring, which enhances its reactivity and biological activity compared to structurally similar compounds.
Enzyme Interactions
DFBA plays a crucial role in various biochemical reactions by interacting with enzymes and proteins. Its ability to bind to active sites or allosteric sites allows it to modulate enzyme activity significantly. For example, DFBA has been shown to inhibit the epidermal growth factor receptor (EGFR), a key target in cancer therapy, particularly for non-small cell lung cancer (NSCLC) .
Cellular Effects
The compound influences cellular processes such as:
- Cell Signaling : DFBA can modulate signaling pathways, affecting gene expression and cellular metabolism.
- Metabolic Pathways : It participates in metabolic reactions involving oxidation and conjugation, impacting the levels of specific metabolites within cells .
The mechanism of action for DFBA involves:
- Binding Interactions : It binds to specific enzymes or proteins, leading to conformational changes that either enhance or inhibit their activity.
- Gene Expression Modulation : By interacting with transcription factors, DFBA can influence the transcriptional activity of genes involved in various cellular functions .
In Vitro Studies
Recent studies have demonstrated that DFBA exhibits significant inhibitory activity against Leishmania arginase (L-ARG), an enzyme implicated in leishmaniasis. The compound was synthesized as part of a series of experiments aimed at developing new antileishmanial agents. An IC value of 5.5 µM was reported for DFBA in inhibiting L-ARG .
Compound | IC (µM) | Activity |
---|---|---|
DFBA | 5.5 | Moderate |
Compound 1 | 1.9 | High |
Compound 2 | 36.2 | Low |
This table summarizes the inhibitory effects of various compounds on L-ARG, highlighting DFBA's moderate efficacy.
In Vivo Studies
In animal models, particularly BALB/c mice infected with Leishmania, DFBA demonstrated promising results in reducing parasite burden and lesion size, suggesting its potential as a therapeutic agent .
Dosage Effects and Toxicity
The biological effects of DFBA are dose-dependent:
- Low Doses : Minimal effects on cellular functions.
- High Doses : Significant alterations in cell signaling and metabolism; potential toxic effects including cellular damage and impaired organ function have been observed .
Comparison with Similar Compounds
DFBA's unique structure allows it to exhibit distinct biological activities compared to similar compounds:
Compound Name | Structure Variation | Notable Activity |
---|---|---|
2-Amino-5-fluorobenzoic acid | One fluorine atom | Lower reactivity than DFBA |
2-Amino-4-chlorobenzoic acid | Chlorine instead of fluorine | Different enzyme inhibition profile |
2-Amino-4,5-dimethoxybenzoic acid | Methoxy groups instead of fluorine | Reduced biological activity |
Q & A
Q. Basic: What are the standard synthetic routes for preparing 2-amino-4,5-difluorobenzoic acid, and how are reaction conditions optimized?
Answer:
The synthesis typically involves halogenation and amination of a benzoic acid precursor. For example:
- Halogenation: Fluorination is achieved via electrophilic substitution using HF or fluorinating agents like Selectfluor® under controlled temperature (0–25°C) to minimize side reactions .
- Amination: A Buchwald-Hartwig coupling or nucleophilic substitution replaces a halogen (e.g., bromine) with an amino group, requiring palladium catalysts or ammonia in polar solvents (e.g., DMF) .
Optimization: Reaction efficiency is monitored via HPLC or TLC. Temperature, solvent polarity, and catalyst loading are adjusted to maximize yield (>85%) and purity (>95%) .
Q. Basic: How is the structure of this compound validated experimentally?
Answer:
Structural confirmation employs:
- NMR: H and F NMR identify substituent positions. For instance, fluorine atoms at C4 and C5 show distinct coupling patterns (e.g., = 12–15 Hz) .
- X-ray crystallography: Resolves bond angles and dihedral angles (e.g., C-F bond length ~1.34 Å), confirming planar aromaticity .
- Mass spectrometry: Molecular ion peaks at m/z 173.12 (M+H) validate the molecular formula (CHFNO) .
Q. Basic: What safety protocols are critical when handling this compound?
Answer:
Per MSDS guidelines:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2/2A) .
- Ventilation: Use fume hoods to prevent inhalation of fine powders (STOT Category 3) .
- Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. Advanced: How do electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?
Answer:
Fluorine’s electron-withdrawing nature:
- Activates the ring for electrophilic substitution at meta/para positions but deactivates ortho sites due to inductive effects .
- Stabilizes intermediates: Fluorine’s σ-hole interactions enhance transition-state stabilization in Suzuki-Miyaura couplings (e.g., Pd-mediated aryl halide coupling) .
Methodology: DFT calculations (e.g., B3LYP/6-31G*) model charge distribution (NPA charges: F = -0.25 e) and predict regioselectivity .
Q. Advanced: What computational strategies are used to predict the physicochemical properties of this compound?
Answer:
- Density Functional Theory (DFT): B3LYP hybrid functionals calculate dipole moments (~3.2 D), solubility parameters (logP = 1.8), and pKa (~2.1 for -COOH) .
- Molecular Dynamics (MD): Simulate solvation effects in aqueous/DMSO systems to predict diffusion coefficients and aggregation tendencies .
- TD-DFT: Model UV-Vis spectra (λ_max ≈ 265 nm) for comparison with experimental data .
Q. Advanced: How does this compound compare to analogs (e.g., bromo- or iodo-substituted derivatives) in biological activity studies?
Answer:
Comparative analysis table:
Compound | Substituents | Bioactivity (IC50) | Key Application |
---|---|---|---|
2-Amino-4,5-difluoro | F, F | 18 µM (enzyme X) | Kinase inhibition |
2-Amino-4-bromo-3,5-difluoro | Br, F, F | 9 µM (enzyme X) | Antibacterial |
2-Amino-4-fluoro-5-iodo | F, I | 32 µM (enzyme X) | Radiolabeling probes |
Mechanistic insight: Bromine’s larger atomic radius enhances hydrophobic binding in enzyme pockets, while iodine aids in radioimaging .
Q. Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives?
Answer:
- Dose-response reevaluation: Validate activity thresholds using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Metabolite profiling: LC-MS identifies degradation products (e.g., hydrolyzed amides) that may skew IC50 values .
- Structural analogs: Synthesize and test derivatives (e.g., methyl esters) to isolate substituent-specific effects .
Q. Advanced: How is this compound utilized in designing targeted drug delivery systems?
Answer:
- Bioconjugation: Carboxylic acid group links to PEGylated nanoparticles via EDC/NHS chemistry, enhancing solubility and tumor targeting .
- Prodrug design: Esterification of -COOH with pH-sensitive groups (e.g., acetals) enables controlled release in acidic microenvironments .
Case study: Conjugates with doxorubicin show 3× higher uptake in HepG2 cells vs. free drug (flow cytometry data) .
Properties
IUPAC Name |
2-amino-4,5-difluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOZIZVTANAGCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352890 | |
Record name | 2-Amino-4,5-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83506-93-8 | |
Record name | 2-Amino-4,5-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4,5-difluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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